3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole core with the brominated chromen-2-imine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole-quinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole-chromen-2-imine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell cycle regulation, leading to its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
6-Bromo-2H-chromen-2-imine: Shares the chromen-2-imine moiety but lacks the benzimidazole ring.
3-(1H-benzimidazol-2-yl)aniline: Contains the benzimidazole ring but differs in the substituent at the 3rd position.
Uniqueness
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine is unique due to its combined benzimidazole and chromen-2-imine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
244193-19-9 |
---|---|
Molecular Formula |
C16H10BrN3O |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromochromen-2-imine |
InChI |
InChI=1S/C16H10BrN3O/c17-10-5-6-14-9(7-10)8-11(15(18)21-14)16-19-12-3-1-2-4-13(12)20-16/h1-8,18H,(H,19,20) |
InChI Key |
QAFDENCSJCLATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.